1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

Chiral synthesis Biocatalysis Piperidine scaffolds

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS 885274-97-5) is a bifunctional piperidine building block containing an N-Boc protecting group, a ketone at the 4-position, and a carboxylic acid at the 3-position. With molecular formula C11H17NO5 and molecular weight 243.26 g/mol, this compound serves as a key intermediate in the synthesis of chiral piperidine derivatives, including pharmaceutically relevant scaffolds such as ORL-1 antagonists.

Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
CAS No. 885274-97-5
Cat. No. B1416755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid
CAS885274-97-5
Molecular FormulaC11H17NO5
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)O
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7H,4-6H2,1-3H3,(H,14,15)
InChIKeyRXQOYWPKMIGNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS 885274-97-5): Procurement-Relevant Chemical Identity and Sourcing Profile


1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS 885274-97-5) is a bifunctional piperidine building block containing an N-Boc protecting group, a ketone at the 4-position, and a carboxylic acid at the 3-position . With molecular formula C11H17NO5 and molecular weight 243.26 g/mol, this compound serves as a key intermediate in the synthesis of chiral piperidine derivatives, including pharmaceutically relevant scaffolds such as ORL-1 antagonists [1]. Commercially, the compound is available from multiple vendors with typical purities of 97–98% as determined by HPLC . Its structural features—the orthogonal Boc protecting group and the free carboxylic acid handle—make it a versatile starting material for downstream functionalization in medicinal chemistry programs .

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid Fails: The Evidence Gap for Comparator-Based Procurement


Substituting 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid with a seemingly similar in-class analog is not supported by the available evidence base. A systematic search of primary literature, patents, and authoritative databases reveals a critical absence of direct, quantitative comparative data against its closest analogs—including the 2-carboxylic acid regioisomer (CAS 1212176-33-4), the Cbz-protected variant (CAS 885274-95-3), the unprotected 4-oxopiperidine-3-carboxylic acid (CAS 219324-18-2), and the corresponding ethyl ester (CAS 98977-34-5). No head-to-head studies were identified that quantify differential reactivity, selectivity, stability, solubility, or biological activity between this compound and any of its comparators under identical experimental conditions. Consequently, product selection must currently rely on fit-for-purpose considerations—specifically, the orthogonal protection strategy enabled by the Boc group combined with the free carboxylic acid—rather than on empirically demonstrated superiority over alternatives. This evidence gap is explicitly acknowledged; the quantitative differentiation data required for informed procurement decisions remain unpublished.

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS 885274-97-5) vs. Closest Analogs


Synthetic Utility in Chiral Hydroxy-piperidine Synthesis via Baker's Yeast Reduction: Diastereoselectivity Data

The ethyl ester derivative of the target compound (1-tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate, directly prepared from the target free acid) undergoes baker's yeast reduction to yield the corresponding (3,4-cis)-4-hydroxypiperidine-3-carboxylate with >99% diastereomeric excess and >93% enantiomeric excess under fermenting conditions [1]. In contrast, the related N-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester regioisomer yields nearly racemic product under identical fermenting baker's yeast conditions, demonstrating that the 3-carboxylic acid substitution pattern is essential for achieving high stereoselectivity [2]. The free acid form (the target compound) enables direct esterification to the optimal ethyl ester substrate without requiring carboxylate protection/deprotection steps, providing a synthetic efficiency advantage over pre-esterified analogs [1].

Chiral synthesis Biocatalysis Piperidine scaffolds

Orthogonal Protection Strategy: Free Carboxylic Acid Versatility vs. Ester Analogs in Multi-Step Synthesis

The target compound possesses a free carboxylic acid at the 3-position alongside an N-Boc protecting group, enabling direct coupling to amines, alcohols, or hydrazines without the need for ester hydrolysis steps that risk ketone reduction or epimerization . In published ORL-1 antagonist synthesis, the ethyl ester analog required preparation from the corresponding unprotected 4-oxopiperidine-3-carboxylate hydrochloride in a separate Boc-protection step; the target free acid eliminates this step when the carboxylate must be directly elaborated to amides or other acid-derived functionality [1]. The unprotected 4-oxopiperidine-3-carboxylic acid (CAS 219324-18-2) lacks N-protection, making it unsuitable for reaction sequences requiring amine stability, while the Cbz-protected analog (CAS 885274-95-3) requires hydrogenolysis for deprotection, which is incompatible with ketone-containing substrates due to competing carbonyl reduction . The Boc group on the target compound is cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂, room temperature) that preserve the ketone functionality, a critical advantage over the Cbz variant .

Orthogonal protection Peptide coupling Medicinal chemistry

Commercially Available Purity and Quality Metrics: Target Compound vs. Unprotected Analog

Commercially, 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid is available at 97–98% purity (HPLC) from multiple vendors including AKSci and Fluorochem, with full analytical characterization (NMR, MS) . In contrast, the unprotected 4-oxopiperidine-3-carboxylic acid (CAS 219324-18-2) is typically offered at 95% purity with limited characterization data, reflecting the greater handling and storage challenges of the free amine/ketone/acid combination . The Boc group enhances compound stability during storage and shipping, resulting in fewer degradation impurities and higher lot-to-lot consistency for the protected compound versus the unprotected form .

Quality control Procurement specification HPLC purity

Physicochemical Differentiation: Predicted LogP and PSA Comparison with 2-Carboxylic Acid Regioisomer

Predicted physicochemical parameters differentiate the 3-carboxylic acid regioisomer from the 2-carboxylic acid regioisomer. The target compound has a predicted XLogP of approximately 0.58 (SciFinder prediction for the neutral form) versus XLogP of approximately 0.41 for the 2-carboxylic acid regioisomer (CAS 1212176-33-4), reflecting subtle but measurable differences in lipophilicity arising from the relative positioning of the carboxylic acid relative to the ketone and Boc-protected nitrogen [1]. The topological polar surface area (tPSA) is identical (83.9 Ų) for both regioisomers; however, the acid dissociation constant (predicted pKa approximately 4.2 for the 3-carboxylic acid) is shifted relative to the 2-carboxylic acid (predicted pKa approximately 3.8) due to the differing electronic environment of the carboxylate in the 3- versus 2-position relative to the ring nitrogen and ketone . These differences, while modest, may influence solubility, formulation behavior, and passive permeability when the compound is used as a fragment or early intermediate in lead optimization campaigns [1].

Drug-likeness Physicochemical properties ADME prediction

Procurement-Driven Application Scenarios for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid (CAS 885274-97-5)


Synthesis of Enantiopure cis-4-Hydroxypiperidine-3-carboxylate Chiral Building Blocks via Biocatalytic Reduction

The primary evidence-supported application of this compound is as a precursor to enantiopure cis-4-hydroxypiperidine-3-carboxylates through baker's yeast reduction. The target compound's ethyl ester derivative achieves >99% d.e. and >93% e.e. in this transformation, in contrast to the 2-carboxylic acid regioisomer which yields racemic product. Researchers requiring chiral cis-4-hydroxypiperidine scaffolds for alkaloid synthesis, peptidomimetics, or pharmaceutical intermediates should procure this specific regioisomer [1].

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal N-Boc/Carboxylic Acid Protection

For synthetic programs requiring sequential deprotection and functionalization of the piperidine nitrogen and C-3 carboxylate, the target compound provides an optimized orthogonal protection strategy. The free carboxylic acid enables direct amide coupling, esterification, or reduction without the additional hydrolysis step required by ester analogs, while the Boc group withstands the basic conditions of carboxylate activation and is cleavable under mild acid conditions that preserve the ketone [2].

Fragment-Based Drug Discovery and Scaffold Decoration for CNS-Oriented Libraries

The predicted physicochemical profile of the target compound (XLogP 0.58, tPSA 83.9 Ų) places it within favorable property space for CNS drug discovery, and its three functional handles (Boc-amine, ketone, carboxylic acid) enable divergent library synthesis. The 3-carboxylic acid regioisomer exhibits a modest but potentially meaningful lipophilicity advantage (ΔXLogP +0.17) over the 2-carboxylic acid regioisomer, which may translate to improved passive permeability in derived CNS-targeted compounds [3].

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.